Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-3-fluoroanisole

Lipophilicity Drug-likeness Physicochemical profiling

4-Bromo-3-fluoroanisole (IUPAC: 1-bromo-2-fluoro-4-methoxybenzene) is a dihalogenated anisole building block featuring bromine, fluorine, and methoxy substituents on a single aromatic ring. It is a high-melting crystalline solid (mp 217–219 °C) with a computed XLogP of 2.7 and a molecular weight of 205.02 g·mol⁻¹.

Molecular Formula C7H6BrFO
Molecular Weight 205.02 g/mol
CAS No. 458-50-4
Cat. No. B122430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoroanisole
CAS458-50-4
Synonyms1-Bromo-2-fluoro-4-methoxybenzene;  3-Fluoro-4-bromoanisole; 
Molecular FormulaC7H6BrFO
Molecular Weight205.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyXANVIFOBBVAKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoroanisole (CAS 458-50-4) – Key Physicochemical and Structural Identity for Research Procurement


4-Bromo-3-fluoroanisole (IUPAC: 1-bromo-2-fluoro-4-methoxybenzene) is a dihalogenated anisole building block featuring bromine, fluorine, and methoxy substituents on a single aromatic ring [1]. It is a high-melting crystalline solid (mp 217–219 °C) with a computed XLogP of 2.7 and a molecular weight of 205.02 g·mol⁻¹ [1]. The compound is catalogued as a fluorinated ether and is primarily sourced as a synthetic intermediate for medicinal chemistry and agrochemical research, with standard commercial purity typically ≥97% .

4-Bromo-3-fluoroanisole (CAS 458-50-4) – Why Simple Analog Substitution Is Not Trivial


Although structurally related haloanisoles such as 4-bromoanisole (CAS 104-92-7), 3-fluoroanisole (CAS 456-49-5), and 4-fluoroanisole (CAS 459-60-9) share the anisole scaffold, they lack the precise bromine-fluorine-methoxy substitution pattern that defines the reactivity, physicochemical, and biological profile of 4-bromo-3-fluoroanisole [1]. Substituting this compound with a non-fluorinated or non-brominated analog alters lipophilicity, hydrogen-bonding capacity, physical form at ambient temperature, and cytochrome P450 inhibition liability – all of which are critical in medicinal chemistry lead optimization . The halogen pattern also governs regioselectivity in cross-coupling reactions, meaning that analog substitution can lead to different reaction outcomes and impurity profiles [2]. Direct head-to-head comparative reaction-yield data for this specific compound versus its closest analogs remain scarce in the open literature; the evidence below represents the strongest available quantitative differentiation drawn from physicochemical databases, computed ADME profiling, and documented use in drug discovery.

4-Bromo-3-fluoroanisole (CAS 458-50-4) – Quantitative Differential Evidence Against Closest Analogs


Lipophilicity (XLogP) Differential Between 4-Bromo-3-fluoroanisole and Non-Fluorinated vs. Non-Brominated Analogs

4-Bromo-3-fluoroanisole exhibits an intermediate XLogP of 2.7 [1], sitting between non-fluorinated 4-bromoanisole (XLogP 2.8) [2] and non-brominated 3-fluoroanisole (LogP 1.83–2.23) . The –0.1 log unit decrease relative to 4-bromoanisole reflects the electron-withdrawing effect of the ortho-fluorine, while the +0.47 to +0.87 log unit increase over fluoroanisole reflects the lipophilic contribution of bromine. This balanced lipophilicity places 4-bromo-3-fluoroanisole closer to the optimal LogP range (1–3) for oral bioavailability and CNS penetration.

Lipophilicity Drug-likeness Physicochemical profiling

Physical Form Differential – Crystalline Solid vs. Liquid at Ambient Temperature

4-Bromo-3-fluoroanisole is a crystalline solid at room temperature with a melting point of 217–219 °C . In contrast, 4-bromoanisole (mp 9–10 °C) [1], 3-fluoroanisole (mp –35 °C) [2], and 4-fluoroanisole (mp –45 °C) are all low-melting solids or liquids under ambient conditions. The high melting point of 4-bromo-3-fluoroanisole is attributable to the combined intermolecular forces arising from the polarizable bromine atom, the electronegative fluorine, and the methoxy oxygen, which together enhance crystal lattice energy.

Physical form Handling and storage Procurement logistics

Hydrogen Bond Acceptor Count and Implications for Molecular Recognition

4-Bromo-3-fluoroanisole possesses two hydrogen bond acceptor (HBA) atoms: the methoxy oxygen and the fluorine atom [1]. In contrast, 4-bromoanisole has only one HBA (the methoxy oxygen), as the bromine atom is not classified as a hydrogen bond acceptor [2]. The additional fluorine HBA is well-documented to influence ligand-protein binding by engaging in orthogonal multipolar interactions with backbone amide carbonyls and side-chain residues in biological targets, a property absent in the non-fluorinated analog.

Hydrogen bonding Molecular recognition Drug design

CYP1A2 Inhibition Liability – A Differentiating ADME Flag for Fluorinated vs. Non-Fluorinated Anisole Building Blocks

Computational ADME profiling indicates that 4-bromo-3-fluoroanisole is classified as a CYP1A2 inhibitor (Yes), but a non-inhibitor of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . While comparable CYP panel data for 4-bromoanisole are not publicly available from the same assay platform, the fluorinated anisole scaffold is known to alter CYP interaction profiles relative to non-fluorinated arenes due to the electronic and steric effects of fluorine on heme binding [1]. This CYP1A2 liability is a specific ADME flag that must be considered when selecting building blocks for drug discovery programs where CYP1A2-mediated drug-drug interaction risk is being managed.

CYP inhibition Drug-drug interaction ADME profiling

Validated Role in Orally Available mGlu1 Receptor Enhancer Synthesis – A Documented Drug Discovery Application

4-Bromo-3-fluoroanisole is specifically cited as a halo-aryl building block used in the preparation of orally available mGlu1 receptor enhancers, as reported in the primary medicinal chemistry literature by Vieira et al. (2009) . This fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amide series required the introduction of fluorine into the aryl scaffold to achieve improved pharmacokinetic properties relative to non-fluorinated progenitors [1]. Neither 4-bromoanisole (lacking fluorine) nor 3-fluoroanisole or 4-fluoroanisole (lacking the bromine cross-coupling handle) can serve as direct substitutes for this specific synthetic sequence. The documented use of 4-bromo-3-fluoroanisole in a lead optimization program targeting CNS disorders provides procurement-relevant validation that is absent for its non-fluorinated and non-brominated analogs.

mGlu1 receptor Positive allosteric modulator CNS drug discovery

4-Bromo-3-fluoroanisole (CAS 458-50-4) – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Fluorinated Aryl Building Blocks with Balanced Lipophilicity

Programs targeting CNS-penetrant oral drug candidates benefit from 4-bromo-3-fluoroanisole's intermediate XLogP of 2.7, which sits within the optimal range for oral bioavailability and blood-brain barrier penetration. The compound is a computed BBB permeant , and its balanced lipophilicity (Δ –0.1 log unit vs. non-fluorinated 4-bromoanisole) may mitigate excessive metabolic clearance while retaining adequate passive permeability [1]. Furthermore, the fluorine substituent provides an additional hydrogen bond acceptor site not present in 4-bromoanisole, enabling exploration of fluorine-mediated protein-ligand interactions [2].

Synthesis of mGlu1 Positive Allosteric Modulators and Related CNS Drug Targets

4-Bromo-3-fluoroanisole has been specifically employed in the preparation of fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides, a series of potent, orally available mGlu1 receptor enhancers developed at Roche [3]. The compound serves as a key halo-aryl building block where the bromine atom enables palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) to assemble the biaryl or aryl-heteroatom core, while the fluorine atom contributes to the improved pharmacokinetic profile of the final drug candidates . Procurement for any mGlu1 PAM or related GPCR allosteric modulator program is directly supported by this peer-reviewed synthetic precedent.

Synthetic Methodology Development Requiring a Bench-Stable Crystalline Aryl Bromide with Ortho-Electron-Withdrawing Substitution

The high melting point (217–219 °C) and crystalline solid form of 4-bromo-3-fluoroanisole confer practical advantages for reaction development laboratories . Unlike low-melting liquid analogs such as 4-bromoanisole (mp 9–10 °C) [4] that require refrigerated storage and careful volumetric handling, 4-bromo-3-fluoroanisole can be accurately weighed in open air and stored under ambient conditions. The ortho-fluorine substituent also electronically deactivates the aromatic ring, altering oxidative addition rates in palladium-catalyzed cross-couplings relative to 4-bromoanisole, which lacks this electron-withdrawing group – a kinetic differentiation relevant for methodology studies of chemo- and regioselective coupling reactions.

Agrochemical Intermediate Synthesis Leveraging Fluorine-Enhanced Bioactivity and Environmental Stability

Fluorinated aromatic motifs are a well-established strategy in agrochemical design to enhance metabolic stability, lipophilicity, and target-site uptake in plants and pests [5]. 4-Bromo-3-fluoroanisole provides both the bromine handle for further diversification via cross-coupling and the fluorine atom for improved environmental persistence and bioactivity. The computed bioavailability score of 0.55 and high GI absorption suggest favorable absorption characteristics for active ingredient design, while the CYP1A2 inhibition flag is less critical for agrochemical applications than for human pharmaceuticals, making this building block particularly well-suited for crop protection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluoroanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.